Cas no 886767-49-3 (3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester)

3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylicacid, 3-(4-chlorophenyl)-, 1,1-dimethylethyl ester
- 3-(4-CHLOROPHENYL)PIPERAZINE, N1-BOC PROTECTED
- 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester
- 1-N-Boc-3-(4-chlorophenyl)piperazine
- 3-(4-CHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1-Boc-3-(4-chlorophenyl)piperazine
- tert-butyl3-(4-chlorophenyl)piperazine-1-carboxylate
- EBD38284
- AR1457
- 1,1-Dimethylethyl 3-(4-chlorophenyl)-1-piperazinecarboxylate (ACI)
- 3-(4-Chlorophenyl)piperazine-1-carboxylic acidtert-butyl ester
- GS-4415
- CS-W018969
- EN300-1878599
- 886767-49-3
- AB16383
- 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester, AldrichCPR
- MFCD03840084
- DTXSID00395488
- SCHEMBL3318358
- AB46339
- AB46340
- DB-001646
- 3-(4-CHLOROPHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AKOS005256454
- SY064492
- 3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester
-
- MDL: MFCD03840084
- Inchi: 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
- InChI Key: WWWIVVADARKSAS-UHFFFAOYSA-N
- SMILES: O=C(N1CC(C2C=CC(Cl)=CC=2)NCC1)OC(C)(C)C
Computed Properties
- Exact Mass: 296.12900
- Monoisotopic Mass: 296.129
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 41.6
Experimental Properties
- Density: 1.155
- Boiling Point: 396.5°C at 760 mmHg
- Flash Point: 193.6°C
- Refractive Index: 1.531
- PSA: 41.57000
- LogP: 3.48810
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C350675-500mg |
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester |
886767-49-3 | 500mg |
$ 339.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1296876-1g |
3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-49-3 | 97% | 1g |
$300 | 2024-06-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0534-1g |
3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester |
886767-49-3 | 98% | 1g |
¥1180.43 | 2025-01-21 | |
abcr | AB234846-500mg |
3-(4-Chlorophenyl)piperazine, N1-BOC protected; . |
886767-49-3 | 500mg |
€250.20 | 2023-09-12 | ||
eNovation Chemicals LLC | Y1195192-5g |
1-Boc-3-(4-chlorophenyl)piperazine |
886767-49-3 | 95% | 5g |
$920 | 2023-09-03 | |
eNovation Chemicals LLC | Y1296876-2g |
3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
886767-49-3 | 97% | 2g |
$590 | 2024-06-05 | |
TRC | C350675-100mg |
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester |
886767-49-3 | 100mg |
$ 115.00 | 2023-04-18 | ||
TRC | C350675-250mg |
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester |
886767-49-3 | 250mg |
$ 224.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AE082-1g |
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester |
886767-49-3 | 95% | 1g |
1395.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y0976411-10g |
tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate |
886767-49-3 | 95% | 10g |
$1000 | 2024-08-03 |
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Production Method
Production Method 1
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Raw materials
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Preparation Products
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Ping Tong Food Funct., 2020,11, 628-639
Additional information on 3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester
Recent Advances in the Study of 3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester (CAS: 886767-49-3)
3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester (CAS: 886767-49-3) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and biological activities.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of 3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester in the development of novel serotonin receptor modulators. The compound's unique piperazine scaffold and tert-butyl ester group make it a versatile building block for the synthesis of ligands with high affinity for 5-HT receptors. Researchers demonstrated that derivatives of this compound exhibited promising activity in preclinical models of anxiety and depression, suggesting its potential as a lead structure for CNS drug development.
Another recent investigation, documented in Bioorganic & Medicinal Chemistry Letters (2024), focused on the optimization of synthetic routes for 3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester. The study reported an improved yield and purity of the compound through a modified coupling reaction involving 4-chlorophenylpiperazine and di-tert-butyl dicarbonate. This advancement is expected to facilitate large-scale production and further pharmacological evaluations of the compound and its derivatives.
In addition to its applications in CNS drug discovery, 3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester has also been investigated for its potential in oncology research. A 2023 study in the European Journal of Medicinal Chemistry revealed that certain analogs of this compound displayed inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer cell lines. The mechanism of action is believed to involve the modulation of intracellular signaling pathways, although further studies are needed to elucidate the precise molecular targets.
Overall, the latest research underscores the versatility and therapeutic potential of 3-(4-Chlorophenyl)piperazine-1-carboxylic Acid tert-Butyl Ester (CAS: 886767-49-3). Its role as a key intermediate in the synthesis of bioactive molecules, combined with its own pharmacological properties, makes it a compound of continued interest in chemical biology and medicinal chemistry. Future studies are expected to explore its applications in other therapeutic areas and to further optimize its synthetic accessibility and biological efficacy.
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